

theoretical and computational studies of 3-Methyl-2-nitrobenzonitrile

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Compound of Interest

Compound Name: 3-Methyl-2-nitrobenzonitrile

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An In-depth Technical Guide to the Theoretical and Computational Analysis of **3-Methyl-2-nitrobenzonitrile**

Abstract

This technical guide provides a comprehensive exploration of **3-Methyl-2-nitrobenzonitrile** ($C_8H_6N_2O_2$), a pivotal synthetic intermediate in medicinal chemistry and material science.^[1] We delve into a synergistic approach, integrating experimental spectroscopic data with high-level computational analysis to elucidate the molecule's structural, vibrational, and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and detailed protocols for the characterization of this and similar aromatic compounds. Methodologies are grounded in Density Functional Theory (DFT), providing a robust framework for predicting molecular behavior and guiding rational molecular design.

Introduction: The Significance of 3-Methyl-2-nitrobenzonitrile

3-Methyl-2-nitrobenzonitrile (CAS: 1885-77-4) is an aromatic compound featuring a benzene ring substituted with a methyl, a nitro, and a nitrile group.^{[1][2]} The strategic placement of these functional groups—particularly the electron-withdrawing nitrile ($-C\equiv N$) and nitro ($-NO_2$) groups alongside the electron-donating methyl ($-CH_3$) group—creates a unique electronic landscape that dictates its chemical reactivity. This structure makes it a valuable precursor in the synthesis

of complex molecules, including derivatives that have demonstrated significant antiproliferative effects against various cancer cell lines.^[1] A thorough understanding of its molecular properties through theoretical and computational modeling is therefore essential for optimizing its use in synthetic pathways and for designing novel functional materials.

Molecular Geometry and Conformational Analysis

The foundational step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. For **3-Methyl-2-nitrobenzonitrile**, a key structural feature is the potential for steric hindrance between the adjacent methyl and nitro groups at the 2- and 3-positions.

Causality of Structural Choices: Unlike a simple substituted benzene, where substituents might lie perfectly in the plane of the ring, the proximity of the -CH₃ and -NO₂ groups in this molecule forces a conformational adjustment. Computational studies on related nitrobenzene derivatives show that the nitro group often twists out of the benzene plane to alleviate steric strain.^{[3][4]} This torsion angle is a critical parameter as it influences the extent of electronic conjugation between the nitro group and the aromatic system, thereby affecting the molecule's overall stability and electronic properties.

High-level DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to accurately predict these subtle structural details, including bond lengths, bond angles, and dihedral angles.^{[5][6]}

Spectroscopic Characterization: A Hybrid Experimental-Theoretical Approach

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound.^[7] By pairing experimental spectra with theoretically calculated values, we can achieve unambiguous assignments of vibrational modes and electronic transitions.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy probes the characteristic stretching and bending motions of a molecule. For **3-Methyl-2-nitrobenzonitrile**, key vibrational signatures include:

- Nitrile Stretching ($\nu_{\text{C}\equiv\text{N}}$): A sharp, intense band typically found in the 2220-2240 cm^{-1} region.^[7]
- Nitro Group Stretches (ν_{NO_2}): Two distinct bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.
- Methyl Group Stretches (ν_{CH_3}): Symmetric and asymmetric C-H stretching vibrations, generally appearing between 2900-3050 cm^{-1} .^[7]
- Aromatic Ring Vibrations: C=C stretching and C-H in-plane and out-of-plane bending modes.

Protocol for Theoretical Vibrational Analysis:

- Geometry Optimization: Perform a full geometry optimization of the molecule using DFT (e.g., B3LYP/6-311++G(d,p) level of theory).^{[5][8]}
- Frequency Calculation: Using the optimized geometry, perform a harmonic frequency calculation at the same level of theory. This yields the theoretical vibrational wavenumbers.
- Frequency Scaling: The calculated harmonic frequencies are systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations.^[5] Therefore, they are scaled using a well-established scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.^[7]
- Vibrational Assignment: Assignments of the calculated modes are made based on the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates to each normal mode.^{[7][8]}

Vibrational Mode	Typical Experimental Range (cm ⁻¹)	Expected Theoretical Scaled Range (cm ⁻¹)
Aromatic C-H Stretch	3000 - 3100	3000 - 3100
Methyl C-H Stretch	2900 - 3050[7]	2900 - 3050
Nitrile (C≡N) Stretch	2220 - 2240[7]	2220 - 2240
Asymmetric NO ₂ Stretch	1500 - 1560	1500 - 1560
Symmetric NO ₂ Stretch	1335 - 1385	1335 - 1385
Aromatic C=C Stretch	1400 - 1650[7]	1400 - 1650

Table 1: Key vibrational frequencies for **3-Methyl-2-nitrobenzonitrile**.

UV-Vis Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from occupied to unoccupied molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[9] The energy of this transition is directly related to the HOMO-LUMO energy gap. Time-Dependent DFT (TD-DFT) calculations are the standard method for predicting the electronic absorption spectra, including the maximum absorption wavelength (λ_{max}) and oscillator strengths.

Computational Deep Dive: Electronic Properties and Reactivity

DFT provides powerful tools to visualize and quantify the electronic characteristics that govern a molecule's reactivity.

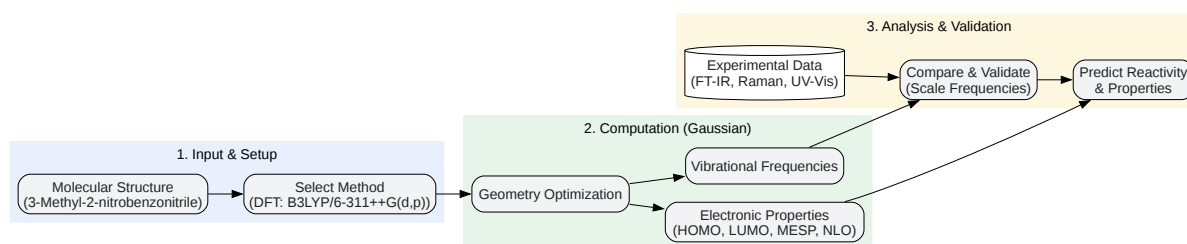
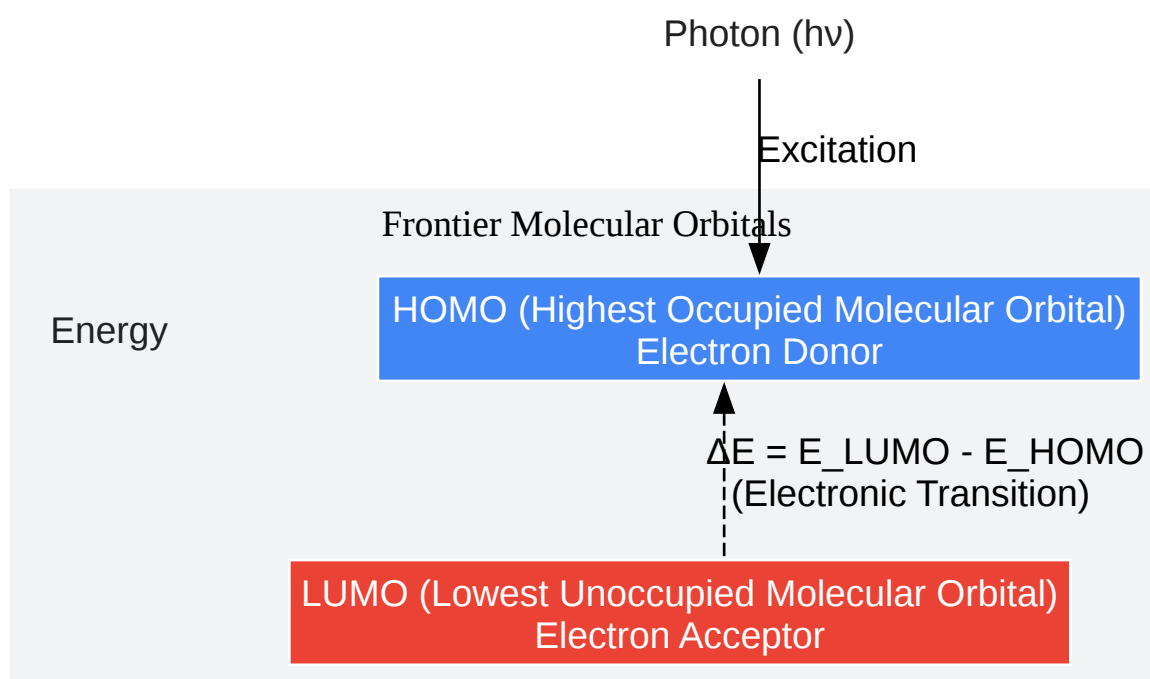
Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions.[10]

- HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

- LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.^{[10][11]} Conversely, a small gap suggests the molecule is more reactive.



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Caption: A generalized workflow for the DFT analysis and validation process.

Conclusion

The integration of theoretical and computational chemistry provides an indispensable toolkit for the modern researcher. For **3-Methyl-2-nitrobenzonitrile**, this approach allows for a deep understanding of its structure, spectroscopic signatures, and electronic properties that dictate its function as a valuable chemical intermediate. The computational protocols and analyses detailed in this guide not only provide specific insights into this molecule but also serve as a robust template for the investigation of other novel compounds in the fields of drug discovery and material science.

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